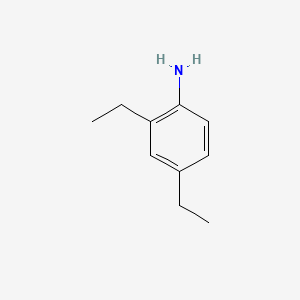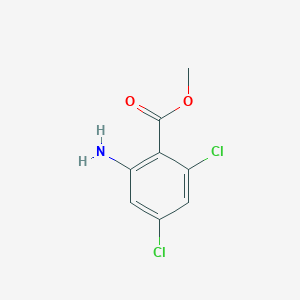
1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-
Descripción general
Descripción
1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- is a chemical compound that is commonly known as PMP-22 or P2 protein. It is a member of the peripheral myelin protein family and is involved in the formation and maintenance of myelin sheaths around nerves. Myelin sheaths are essential for the proper functioning of the nervous system, and any damage to them can result in neurological disorders such as Charcot-Marie-Tooth disease (CMT).
Mecanismo De Acción
PMP-22 is a transmembrane protein that is located in the myelin sheaths of peripheral nerves. Its exact mechanism of action is not fully understood, but it is believed to play a role in the stabilization of myelin sheaths and the regulation of myelin thickness. PMP-22 may also be involved in the transport of proteins and lipids within the myelin sheath.
Biochemical and Physiological Effects:
Research has shown that mutations in the PMP-22 gene can lead to the development of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-, which is characterized by muscle weakness, loss of sensation, and foot deformities. Studies have also shown that PMP-22 may be involved in the development of other neurological disorders, such as multiple sclerosis and Guillain-Barre syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMP-22 is a valuable tool for studying the development and maintenance of myelin sheaths. Its role in the formation and stabilization of myelin sheaths makes it an important target for the development of new treatments for neurological disorders. However, the study of PMP-22 is not without its limitations. Its complex structure and mechanism of action make it difficult to study, and much of its function is still not fully understood.
Direcciones Futuras
There are several future directions for research on PMP-22. One area of interest is the development of new treatments for 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- and other neurological disorders that involve the loss of myelin sheaths. Researchers are also interested in understanding the precise mechanism of action of PMP-22 and how it interacts with other proteins and lipids within the myelin sheath. Additionally, there is interest in developing new techniques for studying PMP-22, such as the use of advanced imaging techniques and the development of new animal models for studying the protein.
Aplicaciones Científicas De Investigación
PMP-22 has been extensively studied in the field of neuroscience. Its role in the formation and maintenance of myelin sheaths has been the subject of numerous studies, particularly in relation to 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-. Research has shown that mutations in the PMP-22 gene can lead to the development of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-, which is a group of inherited neurological disorders that affect the peripheral nerves. Understanding the role of PMP-22 in the development of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- has helped researchers to develop new treatments for the disease.
Propiedades
IUPAC Name |
2-methyl-4,6-di(propan-2-yl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22/c1-10(2)13-8-14-6-12(5)7-16(14)15(9-13)11(3)4/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNIQDLAPZZUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=C(C=C2C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591492 | |
| Record name | 2-Methyl-4,6-di(propan-2-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150096-42-7 | |
| Record name | 2-Methyl-4,6-di(propan-2-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




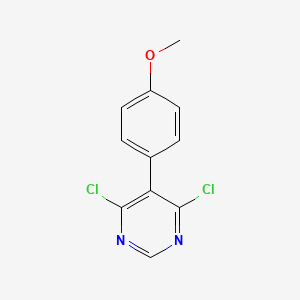

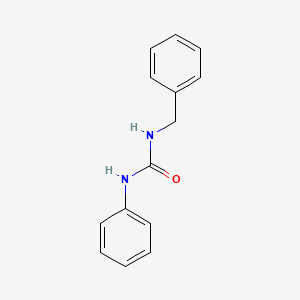
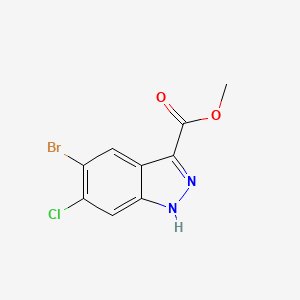
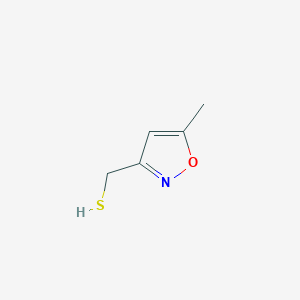


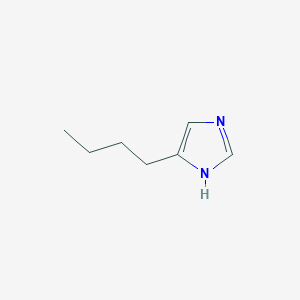

![2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-](/img/structure/B3047883.png)
